Syn-Selective Aldol Reaction: >99% Diastereomeric Excess with 2-Phenyl Oxazolidinone Auxiliary
In the Evans aldol reaction, oxazolidinone auxiliaries with a 2-phenyl substituent effect syn-selective aldol additions with diastereomeric excesses exceeding 99%. The (2S,4R)-configured 2-phenyl oxazolidinone (this compound) directs formation of the Z-enolate and subsequent aldol addition to yield the syn-aldol product with >99% de [1]. This level of stereocontrol surpasses that achievable with 4-substituted oxazolidinones lacking the 2-phenyl group, where diastereoselectivity is typically lower or requires more stringent reaction conditions [2].
| Evidence Dimension | Diastereomeric excess (de) in aldol reaction |
|---|---|
| Target Compound Data | >99% de (syn-aldol product) |
| Comparator Or Baseline | 4-Substituted oxazolidinones without 2-phenyl: typically 85-95% de |
| Quantified Difference | ≥4-14% absolute improvement in de |
| Conditions | Z-enolate formation with LDA or dibutylboron triflate; aldehyde addition at -78°C to 0°C |
Why This Matters
Higher diastereomeric excess reduces purification burden and improves overall synthetic yield, making this auxiliary preferable for multi-step pharmaceutical syntheses requiring high stereochemical fidelity.
- [1] A Named Organic Reaction: Evans Aldol Reaction mechanism and stereoselectivity, archived from Imperial College London teaching materials. View Source
- [2] Evans, D. A.; Bartroli, J.; Shih, T. L. Journal of the American Chemical Society, 1981, 103, 2127-2129. (Stereoselective aldol condensations via boron enolates) View Source
